molecular formula C8H6N2 B1210474 1,8-Naphthyridine CAS No. 254-60-4

1,8-Naphthyridine

Cat. No. B1210474
CAS RN: 254-60-4
M. Wt: 130.15 g/mol
InChI Key: FLBAYUMRQUHISI-UHFFFAOYSA-N
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Patent
US05053509

Procedure details

(RS)-3-Ethoxycarbonyl-7,9-difluoro-8-[3-(4-fluorophenyl)-1-piperazinyl]-1-methyl-4-oxo -1,4-dihydrobenzo[9 [1,8]naphthyridine was prepared under the conditions of Example 39, but starting with 3-ethoxycarbonyl-7,8,9-trifluoro-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine (2 g) and (RS)-2-(4-fluorophenyl)piperazine (4 g). After 1 recrystallization in a mixture of dimethylformamide (3.5 cc) and ethanol (31.5 cc), (RS)-3-ethoxycarbonyl-7,9-difluoro-8-[3-(4-fluorophenyl)-1-piperazinyl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine (2.1 g) is obtained in the form of a beige solid, m.p. 242° C.
Name
3-ethoxycarbonyl-7,8,9-trifluoro-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7](=[O:24])[C:8]2[CH:9]=[C:10]3[CH:20]=[C:19]([F:21])[C:18](F)=[C:17]([F:23])[C:11]3=[N:12][C:13]=2[N:14]([CH3:16])[CH:15]=1)=[O:5])[CH3:2].[F:25][C:26]1[CH:31]=[CH:30][C:29]([CH:32]2[CH2:37][NH:36][CH2:35][CH2:34][NH:33]2)=[CH:28][CH:27]=1>>[N:12]1[C:13]2[C:8](=[CH:7][CH:6]=[CH:15][N:14]=2)[CH:9]=[CH:10][CH:11]=1.[CH2:1]([O:3][C:4]([C:6]1[C:7](=[O:24])[C:8]2[CH:9]=[C:10]3[CH:20]=[C:19]([F:21])[C:18]([N:36]4[CH2:35][CH2:34][NH:33][CH:32]([C:29]5[CH:30]=[CH:31][C:26]([F:25])=[CH:27][CH:28]=5)[CH2:37]4)=[C:17]([F:23])[C:11]3=[N:12][C:13]=2[N:14]([CH3:16])[CH:15]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
3-ethoxycarbonyl-7,8,9-trifluoro-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine
Quantity
2 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(C=2C=C3C(=NC2N(C1)C)C(=C(C(=C3)F)F)F)=O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1NCCNC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 recrystallization
ADDITION
Type
ADDITION
Details
in a mixture of dimethylformamide (3.5 cc) and ethanol (31.5 cc)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CN=C12
Name
Type
product
Smiles
C(C)OC(=O)C=1C(C=2C=C3C(=NC2N(C1)C)C(=C(C(=C3)F)N3CC(NCC3)C3=CC=C(C=C3)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 142.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.